Cannabiglendol is a lesser-known cannabinoid derived from the cannabis plant. It is classified as a hydroxyl cannabinoid and has garnered attention due to its unique chemical structure and potential therapeutic applications. Cannabiglendol was first isolated from an Indian variant of Cannabis sativa, specifically from its stems and leaves, and is recognized for its structural similarities to cannabinol, a mildly psychoactive cannabinoid.
Cannabiglendol is primarily sourced from the Cannabis sativa plant, with specific extraction noted from Indian variants cultivated in Mississippi. Its molecular formula is with a molecular weight of 304.42 g/mol . The compound has been identified in trace amounts within the cannabis plant's resin, which also contains other cannabinoids and terpenes.
Cannabiglendol falls under the category of natural cannabinoids, which are secondary metabolites produced by the cannabis plant. This group includes various types of cannabinoids such as cannabigerol, cannabidiol, and tetrahydrocannabinol. Cannabiglendol is classified as a hydroxyl derivative of cannabinol, indicating the presence of hydroxyl functional groups in its structure .
The synthesis of cannabiglendol can be approached through several methods, primarily involving the manipulation of precursor compounds found in cannabis. One common synthesis route includes the reaction of geranyl pyrophosphate with olivetolic acid to yield cannabigerol, which can then be transformed into cannabiglendol through further chemical modifications .
Cannabiglendol's structure features a complex arrangement typical of cannabinoids, including multiple rings and functional groups. Its molecular structure can be represented as follows:
The compound has a molecular weight of 304.42 g/mol and exhibits specific spectral characteristics that can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Cannabiglendol undergoes various chemical reactions typical for cannabinoids, including:
The reactions are often facilitated by acidic or basic conditions that promote rearrangements or functional group transformations. For instance, acidic environments can lead to cyclization pathways that yield psychoactive derivatives from non-psychoactive precursors .
Cannabiglendol interacts with the endocannabinoid system in humans, primarily through binding to cannabinoid receptors CB1 and CB2. This interaction influences various physiological processes such as pain perception, mood regulation, and appetite.
Research indicates that cannabinoids like cannabiglendol may exhibit anti-inflammatory properties and modulate neurotransmitter release, although specific studies on cannabiglendol's mechanism remain limited compared to more prevalent cannabinoids like tetrahydrocannabinol and cannabidiol .
Cannabiglendol has potential applications in various fields:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5